{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone
Description
The compound {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone is a piperazine-based methanone derivative featuring a benzyloxy-methoxybenzyl substituent on the piperazine ring and a 3-chlorophenyl group attached to the methanone core. Its structure combines a lipophilic aromatic system with a piperazine moiety, which is commonly associated with biological activity in central nervous system (CNS) targeting agents . The benzyloxy and methoxy groups enhance solubility and influence electronic properties, while the 3-chlorophenyl group may contribute to receptor binding affinity, as seen in structurally related antidepressants like trazodone .
Properties
Molecular Formula |
C26H27ClN2O3 |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H27ClN2O3/c1-31-24-11-10-21(16-25(24)32-19-20-6-3-2-4-7-20)18-28-12-14-29(15-13-28)26(30)22-8-5-9-23(27)17-22/h2-11,16-17H,12-15,18-19H2,1H3 |
InChI Key |
NPMMCVSJDLOTRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine with 3-(Benzyloxy)-4-methoxybenzyl Chloride
Objective : Introduce the 3-(benzyloxy)-4-methoxybenzyl group to the piperazine ring.
Procedure :
-
Synthesis of 3-(Benzyloxy)-4-methoxybenzyl Chloride :
-
Alkylation Reaction :
-
Piperazine (1 equiv) is reacted with 3-(benzyloxy)-4-methoxybenzyl chloride (1.2 equiv) in acetonitrile (MeCN) using triethylamine (Et₃N) as a base.
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Conditions : Reflux at 80°C for 12 hours under nitrogen.
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Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/EtOAc 3:1).
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Intermediate : 4-[3-(Benzyloxy)-4-methoxybenzyl]piperazine (Yield: 70–75%).
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Acylation with 3-Chlorobenzoyl Chloride
Objective : Introduce the 3-chlorobenzoyl group to the secondary amine of the piperazine intermediate.
Procedure :
-
Reaction Setup :
-
Conditions :
-
Stirred at room temperature for 6 hours.
-
Monitoring : Reaction progress tracked via TLC (Rf = 0.5 in EtOAc/hexane 1:1).
-
-
Workup :
Alternative Methodologies
One-Pot Alkylation-Acylation Approach
Advantages : Reduced purification steps and higher throughput.
Procedure :
Solid-Phase Synthesis for Scalability
Application : Suitable for industrial-scale production.
Steps :
-
Immobilize piperazine on a Wang resin via a linker.
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Perform alkylation and acylation steps on the solid support.
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Cleave the product using trifluoroacetic acid (TFA).
Critical Reaction Parameters
Analytical Characterization
Key Data for Final Product :
-
Molecular Formula : C₂₇H₂₇ClN₂O₃.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.25 (m, 8H, aromatic), 5.15 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃), 3.70–3.40 (m, 8H, piperazine).
Challenges and Solutions
-
Regioselectivity in Piperazine Functionalization :
-
Stability of 3-Chlorobenzoyl Chloride :
-
Byproduct Formation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyloxy groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Formation of benzyloxy-methoxybenzoic acid derivatives.
Reduction: Formation of benzyloxy-methoxybenzyl alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Research indicates that compounds similar to 4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl(3-chlorophenyl)methanone exhibit a range of biological activities, including:
- Antitumor Activity : Analogous compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of piperazine and phenolic moieties is often associated with enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, potentially benefiting conditions like Alzheimer's and Parkinson's diseases.
Antitumor Research
Several studies have explored the antitumor properties of structurally related compounds. For instance, a study demonstrated that derivatives with similar piperazine structures exhibited significant cytotoxicity against various cancer cell lines.
Antimicrobial Studies
Research has indicated that compounds with similar structures possess notable antimicrobial activity. A comparative study showed the following Minimum Inhibitory Concentrations (MIC) against common pathogens:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| D | E. coli | 20 |
| E | S. aureus | 15 |
| F | P. aeruginosa | 25 |
Neuroprotective Effects
In animal models, derivatives have been shown to reduce neurodegeneration markers, suggesting potential for treating neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a compound structurally related to 4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl(3-chlorophenyl)methanone in mice models bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to controls.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various piperazine derivatives against resistant bacterial strains. The findings highlighted the effectiveness of these compounds in inhibiting growth, suggesting their potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring and the benzyloxy-methoxybenzyl group may interact with receptors or enzymes, modulating their activity. The chlorophenyl methanone moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Piperazine-Methanone Scaffold
The piperazine-methanone framework is shared across multiple analogs, but substituent variations significantly alter physicochemical and biological properties:
- Compound 2b (1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea): Features a urea linker and thiazole ring, with a 78.3% yield and ESI-MS m/z: 709.9 [M−2HCl+H]+. Its melting point (188–190 °C) suggests higher crystallinity compared to non-urea derivatives .
- Compound 10f (Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate): Shares a 3-chlorophenyl group but includes an ester moiety, yielding 89.1% with ESI-MS m/z: 514.2 [M+H]+ .
- Trazodone Hydrochloride : Contains a 3-chlorophenyl-piperazine group linked to a triazolopyridine core, highlighting the pharmacophore relevance of the 3-chlorophenyl substitution in CNS drugs .
Physicochemical Properties
Biological Activity
The compound {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperazine ring, aromatic groups, and a methanone functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 451.0 g/mol. The structural components include:
- Piperazine ring : Known for its role in various pharmacologically active compounds.
- Benzyloxy and methoxy groups : These functional groups may enhance the compound's interaction with biological targets, potentially increasing its efficacy.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
Antitumor Activity
In vitro studies have demonstrated that derivatives similar to this compound possess antitumor properties. For instance, compounds with piperazine and chlorophenyl groups have shown cytotoxic effects against cancer cell lines, including melanoma and hepatocellular carcinoma (HCC) cells .
Antidepressant and Anxiolytic Effects
The piperazine ring is often associated with antidepressant activity. Compounds structurally related to this compound have exhibited both antidepressant and anxiolytic effects in animal models, suggesting potential applications in treating mood disorders .
Antimicrobial Properties
The presence of methoxy and benzyloxy groups has been linked to antimicrobial activity. Similar compounds have shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Case Studies
- Melanoma Treatment : A study assessed the effects of a similar compound on human melanoma cells, revealing significant cytotoxicity and inhibition of cell motility .
- CNS Activity : Another investigation into piperazine derivatives indicated a dual activity profile, showing both CNS stimulation and depression effects, which could be beneficial for developing new antidepressants .
Q & A
(Basic) What synthetic routes and optimization strategies are recommended for synthesizing this compound?
Methodological Answer:
- Multi-step synthesis : Start with benzyl-protected intermediates, followed by coupling reactions. For example, describes coupling 3-chlorophenyl fragments with piperazine derivatives using Suzuki-Miyaura or Buchwald-Hartwig reactions, achieving yields of 8–78% depending on substituents.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps and hexane/EtOAC (5:5) for flash chromatography purification .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aromatic systems .
(Basic) How can structural purity and identity be validated post-synthesis?
Methodological Answer:
- NMR analysis : Use ¹H-NMR and ¹³C-NMR to confirm chemical environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine CH₂ signals at δ 3.2–3.9 ppm) .
- HPLC-MS : Monitor purity (>95%) with reverse-phase C18 columns (retention times: 11–13 min) and confirm molecular weight via HRMS (e.g., [M+H]⁺ calculated vs. observed) .
- Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation acceptable) .
(Advanced) How can structure-activity relationships (SAR) be systematically evaluated for bioactivity?
Methodological Answer:
- Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl ( ) or dichlorophenyl ( ) to assess electronic effects on target binding .
- Piperazine modifications : Introduce methyl or sulfonyl groups () to study steric and solubility impacts .
- In vitro assays : Test inhibitory activity against proteases (e.g., SARS-CoV-2 Mpro in ) using fluorescence-based enzymatic assays .
(Advanced) What computational methods are suitable for predicting target binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., SARS-CoV-2 Mpro in ). Validate with co-crystallized ligands (e.g., PDB: 6LU7) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bonds between the 3-chlorophenyl group and catalytic cysteine) .
(Advanced) How should contradictory analytical data (e.g., elemental analysis deviations) be resolved?
Methodological Answer:
- Orthogonal validation : Combine LC-MS (to confirm molecular ions) with combustion analysis for elemental composition .
- Sample recrystallization : Use ethanol/water mixtures to improve purity and repeat analysis .
- Batch comparison : Analyze multiple synthesis batches to identify systematic errors (e.g., solvent traces affecting C/H ratios) .
(Basic) What purification techniques are effective for isolating this compound?
Methodological Answer:
- Flash chromatography : Use silica gel columns with gradient elution (hexane:EtOAC 7:3 → 1:1) .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to achieve >99% purity .
(Advanced) How can in vitro bioactivity assays be designed to evaluate therapeutic potential?
Methodological Answer:
- Enzymatic inhibition : Measure IC₅₀ against SARS-CoV-2 Mpro ( ) using FRET substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans) .
- Cell viability assays : Test cytotoxicity in HEK-293 or Vero E6 cells via MTT assays (48-h exposure, 1–100 µM doses) .
(Advanced) What strategies address poor aqueous solubility during formulation?
Methodological Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance solubility .
- Amorphous solid dispersions : Spray-dry with PVP-VA64 (1:1 ratio) to improve bioavailability .
(Basic) How is compound stability assessed under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., benzyl ether hydrolysis) .
- Long-term stability : Store at -20°C under argon; analyze every 3 months for 12 months .
(Advanced) What analytical workflows identify metabolites in pharmacokinetic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
